

Performance of Disperse Yellow 86 in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B15553459*

[Get Quote](#)

Disperse Yellow 86, a nitrodiphenylamine-based dye, is a common colorant used for synthetic fibers. This guide provides a comparative evaluation of its performance in various polymer matrices, offering insights for researchers and scientists in material science and drug development. The performance of **Disperse Yellow 86** is benchmarked against other commercially available disperse dyes to provide a comprehensive overview of its suitability for different applications.

Comparative Performance Data

The selection of a dye is contingent on its performance within a specific polymer. The following tables summarize the key performance indicators of **Disperse Yellow 86** and comparable disperse dyes in polyester (PET) and polylactic acid (PLA) matrices. Data for nylon is also included where available.

Table 1: Colorfastness Properties of Disperse Dyes on Polyester (PET) Fabric

Dye	C.I. Name	Light Fastness (Xenon Arc)	Wash Fastness (ISO 105-C06)	Sublimation Fastness (180°C, 30s)
Disperse Yellow 86	Disperse Yellow 86	5	4-5	4
Alternative Yellow 1	Disperse Yellow 54	6-7	4-5	4-5
Alternative Yellow 2	Disperse Yellow 64	7	5	5
Alternative Red	Disperse Red 60	5	4-5	4
Alternative Blue	Disperse Blue 56	5-6	4-5	4

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best performance.

Table 2: Dyeing Performance of Disperse Dyes on Polyester (PET) vs. Polylactic Acid (PLA)

Dye	Polymer	Dyeing Temperature (°C)	Dye Exhaustion (%)	Color Strength (K/S)
Disperse Yellow 86	PET	130	~85	High
PLA	110	~78	Moderate	
Disperse Yellow 54	PET	130	High	High
PLA	110	Moderate-High	High	
Disperse Red 60	PET	130	High	High
PLA	110	Moderate	Moderate	

Note: Dye exhaustion refers to the percentage of dye that has transferred from the dyebath to the fiber. Color strength (K/S) is a measure of the intensity of the color on the fabric.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments.

Colorfastness to Light

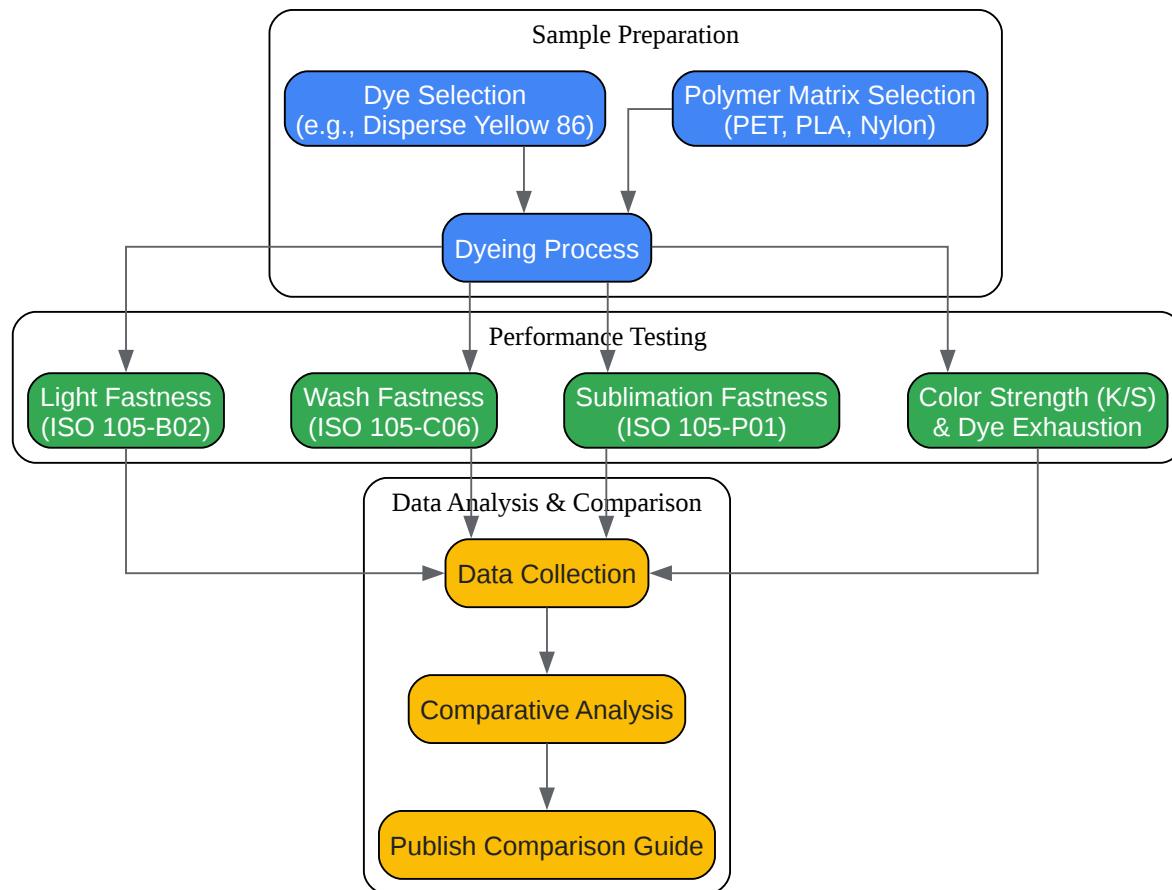
- Standard: ISO 105-B02
- Apparatus: Xenon arc lamp fading apparatus.
- Procedure:
 - A specimen of the dyed polymer matrix is exposed to artificial light under specified conditions of temperature and humidity.
 - The exposure is conducted alongside a set of blue wool standards.
 - The lightfastness is assessed by comparing the change in color of the specimen with that of the standards.
 - The rating is given on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.

Colorfastness to Washing

- Standard: ISO 105-C06
- Apparatus: Launder-Ometer or similar apparatus.
- Procedure:
 - A specimen of the dyed polymer is stitched between two pieces of undyed adjacent fabric (one of the same fiber and one of a different specified fiber).
 - The composite specimen is then washed in a soap solution under specified conditions of temperature, time, and agitation.
 - After washing, the specimen is rinsed and dried.

- The change in color of the specimen and the degree of staining on the adjacent fabrics are assessed using the grey scale.
- Ratings are given on a scale of 1 to 5, where 5 represents no change in color or staining.

Colorfastness to Sublimation


- Standard: ISO 105-P01
- Apparatus: Heat press.
- Procedure:
 - A specimen of the dyed polymer is placed in contact with an undyed fabric.
 - The assembly is subjected to a specific temperature and pressure for a set duration.
 - The change in color of the specimen and the degree of staining on the undyed fabric are assessed using the grey scale.
 - Ratings are given on a scale of 1 to 5.

Dye Exhaustion and Color Strength (K/S)

- Procedure:
 - Dyeing is carried out in a high-temperature, high-pressure dyeing machine.
 - The concentration of the dye in the dyebath is measured before and after the dyeing process using a spectrophotometer to calculate the percentage of dye exhaustion.
 - The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer. The K/S value is calculated based on the reflectance of the dyed fabric and is proportional to the concentration of the dye on the fabric.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a disperse dye on a polymer matrix.

[Click to download full resolution via product page](#)

Workflow for Dye Performance Evaluation

Discussion

Disperse Yellow 86 exhibits good overall performance on polyester, a common substrate for this class of dyes. Its light and wash fastness are generally rated as good to very good.[1]

However, when compared to other high-performance disperse yellow dyes, such as Disperse Yellow 64, it may show slightly lower fastness properties.

In the case of polylactic acid (PLA), a biodegradable alternative to PET, the dyeing performance of disperse dyes is generally acceptable, though some differences are observed. Dye exhaustion on PLA is often slightly lower than on PET, which can be attributed to the lower dyeing temperatures required for PLA to prevent fiber degradation.^[2] Despite this, good color strength can be achieved on PLA. The fastness properties of disperse dyes on PLA are often comparable to those on PET.^[2]

For applications requiring exceptional lightfastness or thermal stability, alternative disperse dyes should be considered. The choice of dye will ultimately depend on the specific polymer matrix, the intended application of the final product, and the required performance characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. textileindustry.net [textileindustry.net]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance of Disperse Yellow 86 in Polymer Matrices: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553459#performance-evaluation-of-disperse-yellow-86-in-different-polymer-matrices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com